molecular formula C37H40N8O5S B12413819 eeAChE-IN-2

eeAChE-IN-2

Cat. No.: B12413819
M. Wt: 708.8 g/mol
InChI Key: DWTUCSXDISTASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for eeAChE-IN-2 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving pyrimidine and pyrrolidine cores .

Chemical Reactions Analysis

eeAChE-IN-2 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

eeAChE-IN-2 has several scientific research applications, including:

Mechanism of Action

eeAChE-IN-2 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels in the nervous system. The molecular targets and pathways involved include the cholinergic system and the enzymes associated with neuroinflammation .

Comparison with Similar Compounds

eeAChE-IN-2 is unique in its high potency as an acetylcholinesterase inhibitor. Similar compounds include:

    Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: A reversible cholinesterase inhibitor used to manage mild to moderate dementia.

    Galantamine: An alkaloid that inhibits acetylcholinesterase and is used in the treatment of cognitive decline in Alzheimer’s disease.

Compared to these compounds, this compound has a significantly lower IC50 value, indicating higher potency .

Properties

Molecular Formula

C37H40N8O5S

Molecular Weight

708.8 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-6-methyl-2-(4-sulfamoylanilino)pyrimidin-5-yl]-N-[2-[[2-oxo-2-(1,2,3,4-tetrahydroacridin-9-ylamino)ethyl]amino]ethyl]acetamide

InChI

InChI=1S/C37H40N8O5S/c1-23-30(35(24-11-15-26(50-2)16-12-24)45-37(41-23)42-25-13-17-27(18-14-25)51(38,48)49)21-33(46)40-20-19-39-22-34(47)44-36-28-7-3-5-9-31(28)43-32-10-6-4-8-29(32)36/h3,5,7,9,11-18,39H,4,6,8,10,19-22H2,1-2H3,(H,40,46)(H2,38,48,49)(H,41,42,45)(H,43,44,47)

InChI Key

DWTUCSXDISTASQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)OC)CC(=O)NCCNCC(=O)NC4=C5CCCCC5=NC6=CC=CC=C64

Origin of Product

United States

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